molecular formula C20H22O6 B105717 (1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol CAS No. 19046-64-1

(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol

Cat. No. B105717
CAS RN: 19046-64-1
M. Wt: 358.4 g/mol
InChI Key: FMZUHGYZWYNSOA-VVBFYGJXSA-N
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Description

Synthesis and Characterization

The synthesis of novel chiral compounds related to the structure of interest involves starting with a compound such as (1R,2R)-1,2-bis(5-amino-1,3,4-thiadiazol-2-yl)ethane-1,2-diol and reacting it with appropriate aldehydes to obtain derivatives like (1R,2R)-1,2-bis[5-(arylideneamino)-1,3,4-thiadiazol-2-yl]ethane-1,2-diol. Subsequent reaction with hypophosphorous acid yields phosphinic acid derivatives. The structures of these chiral compounds are confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and 31P-NMR .

Molecular Structure Analysis

The molecular structure of related compounds, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, is characterized by the formation of one-dimensional chains through O—H⋯O hydrogen bonding within their crystal structures. This feature is significant as it can influence the physical properties and reactivity of the compound .

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to be useful in chemical reactions, such as serving as precatalyst activators for ring-opening polymerization of cyclic esters. This application is particularly relevant for the synthesis of polymers, where the stereochemistry of the initiator can influence the properties of the resulting polymer .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol” are not detailed in the provided papers, the analysis of related compounds suggests that hydrogen bonding plays a crucial role in determining the solid-state structure and potentially the reactivity. The use of NMR spectroscopy in the characterization implies that these compounds have distinct chemical shifts that can be used to deduce structural information .

Case Studies and Applications

Although no specific case studies are provided for the compound , the application of similar compounds in initiating ring-opening polymerization indicates their potential utility in materials science. The stereochemistry of such initiators is crucial for controlling the properties of the polymers produced, which can have a wide range of applications, from medical devices to biodegradable plastics .

Scientific Research Applications

Chemical Mechanisms and Reactions

The acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including those structurally related to (1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol, reveals significant insights into the chemical mechanisms and reactions involved. Studies demonstrate variations in reaction pathways based on the presence of γ-hydroxymethyl groups, highlighting the complexity and specificity of chemical transformations in such compounds. The hydride transfer mechanism has been identified as a significant route in the acidolysis of these compounds, offering a deeper understanding of the chemical behavior and potential applications in synthetic chemistry and material science T. Yokoyama, 2015.

Environmental Implications

Research on non-PBDE halogenated fire retardants, including those structurally akin to the compound , reveals their widespread presence in the environment as emerging persistent organic pollutants (POPs). These studies underscore the critical need to understand the environmental fate, human exposure, and toxic effects of such compounds. Insights from this research can inform environmental safety assessments and pollution control strategies, ensuring a safer and healthier ecosystem Y. Hsu et al., 2018.

Biotechnological Applications

In the context of biotechnological applications, the study of 1,3-Propanediol and 2,3-butanediol, which share structural similarities with (1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol, highlights their potential in producing high-value chemicals from renewable resources. The separation and purification of these diols from fermentation broth, which constitutes a significant portion of the production cost, are areas of active research. This research could pave the way for more efficient and sustainable production processes in the chemical industry Zhi-Long Xiu & A. Zeng, 2008.

properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-11-15(22)17-18-16(24-20(25-17)14-9-5-2-6-10-14)12-23-19(26-18)13-7-3-1-4-8-13/h1-10,15-22H,11-12H2/t15-,16+,17-,18-,19?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZUHGYZWYNSOA-VVBFYGJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(OC(O2)C3=CC=CC=C3)C(CO)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H](OC(O2)C3=CC=CC=C3)[C@@H](CO)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337473
Record name 1,3:2,4-Di-O-benzylidenesorbitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol

CAS RN

19046-64-1
Record name 1,3:2,4-Di-O-benzylidenesorbitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3:2,4-Di-O-benzylidenesorbitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYLIDENE SORBITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22EX3SL9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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